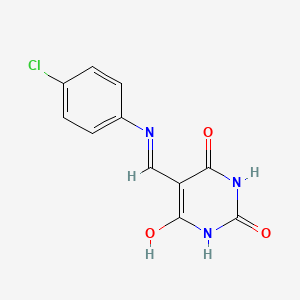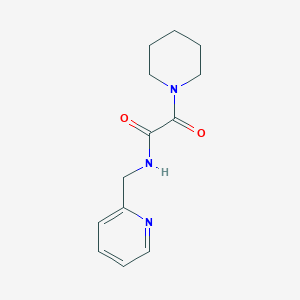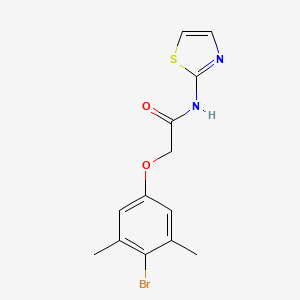
5-((4-Chloroanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
“5-((4-Chloroanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione” is a synthetic organic compound that belongs to the class of pyrimidinetriones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the 4-chloroanilino group and the methylene bridge in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-((4-Chloroanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione” typically involves the condensation of 4-chloroaniline with a pyrimidinetrione derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the methylene bridge. Common reagents used in this synthesis include:
- 4-Chloroaniline
- Pyrimidinetrione derivative
- Acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
- Large-scale reactors
- Continuous flow systems
- Purification steps such as recrystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
“5-((4-Chloroanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols
Major Products
- Quinone derivatives
- Amine derivatives
- Substituted pyrimidinetriones
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “5-((4-Chloroanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate biological responses.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-((4-Bromoanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-((4-Fluoroanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-((4-Methoxyanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
“5-((4-Chloroanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione” is unique due to the presence of the 4-chloroanilino group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in electronic effects, steric hindrance, and potential interactions with biological targets.
Properties
IUPAC Name |
5-[(4-chlorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3/c12-6-1-3-7(4-2-6)13-5-8-9(16)14-11(18)15-10(8)17/h1-5H,(H3,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAMXLFGMCFDRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(NC(=O)NC2=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420791 | |
| Record name | STK299968 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23872-55-1 | |
| Record name | STK299968 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-chlorobenzamide](/img/structure/B4886154.png)
![N-{4-[(PROPAN-2-YL)CARBAMOYL]PHENYL}FURAN-2-CARBOXAMIDE](/img/structure/B4886167.png)

![2-[[Methyl-(1-methylpiperidin-4-yl)amino]methyl]-4-nitrophenol](/img/structure/B4886180.png)
![N-(5-fluoro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4886183.png)
![1-(2-METHOXYPHENYL)-4-[3-(PIPERIDINE-1-SULFONYL)BENZOYL]PIPERAZINE](/img/structure/B4886195.png)
![2-chloro-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4886202.png)

![N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4886215.png)
![4-({[(3-methylphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4886228.png)
![3,4-dichloro-N-({5-[(2-phenoxyethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4886230.png)
![3-({1-[(methylthio)acetyl]-4-piperidinyl}oxy)-N-(3-pyridinylmethyl)benzamide](/img/structure/B4886233.png)

![2-{[(3,4-Dichlorophenyl)carbamoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4886242.png)
